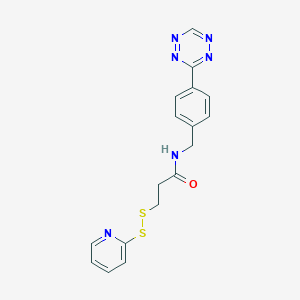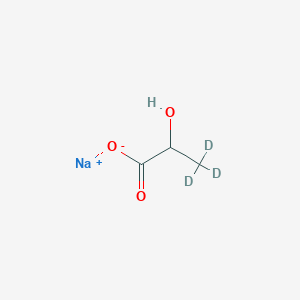
(+)-Nebivolol-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Nebivolol-d4 Hydrochloride is a deuterated form of Nebivolol, a beta-blocker used primarily for the treatment of hypertension and heart failure. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Nebivolol, as the presence of deuterium can alter the metabolic stability and distribution of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Nebivolol-d4 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Nebivolol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a palladium catalyst and a deuterated solvent such as deuterated methanol or deuterated ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Nebivolol-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and halide ions are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(+)-Nebivolol-d4 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study reaction mechanisms and the effects of deuterium incorporation on chemical stability.
Biology: Employed in metabolic studies to understand the biotransformation of Nebivolol in biological systems.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Nebivolol.
Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.
Wirkmechanismus
The mechanism of action of (+)-Nebivolol-d4 Hydrochloride involves its interaction with beta-adrenergic receptors in the cardiovascular system. By blocking these receptors, the compound reduces heart rate and blood pressure, thereby alleviating symptoms of hypertension and heart failure. The presence of deuterium can influence the binding affinity and metabolic stability of the compound, providing insights into its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nebivolol: The non-deuterated form of the compound, used clinically for hypertension and heart failure.
Atenolol: Another beta-blocker with similar therapeutic uses.
Metoprolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
(+)-Nebivolol-d4 Hydrochloride is unique due to the presence of deuterium atoms, which can alter its metabolic stability and distribution. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C22H26ClF2NO4 |
|---|---|
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
(1R)-2,2-dideuterio-2-[[(2R)-1,1-dideuterio-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1/i11D2,12D2; |
InChI-Schlüssel |
JWEXHQAEWHKGCW-BDRNNESNSA-N |
Isomerische SMILES |
[2H]C([2H])([C@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O.Cl |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



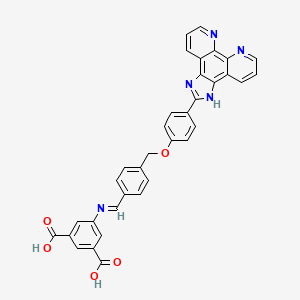
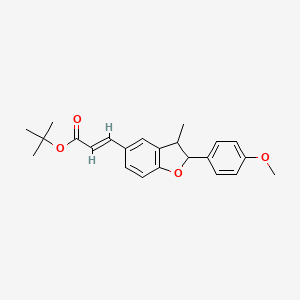

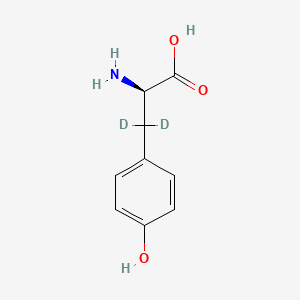
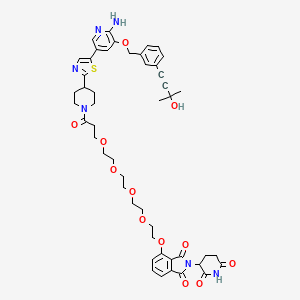
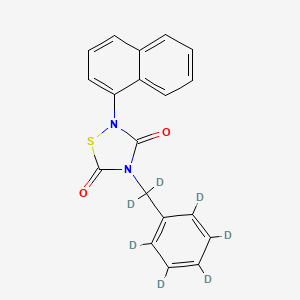



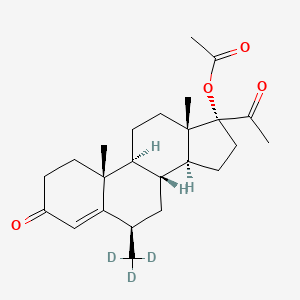
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
